molecular formula C5H4NO2S- B8383156 3-Amino-2-thiophenecarboxylate

3-Amino-2-thiophenecarboxylate

Cat. No. B8383156
M. Wt: 142.16 g/mol
InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470705B2

Procedure details

Add 5 N NaOH (50 ml) to a solution of metlhyl 3-aminothiophene-2-carboxylate (7.86, 50.0 mmole) in methanol (250 ml). Heat the reaction mixture at 60° C. overnight. Adjust the pH to about 6 to 7 by adding 1 N HCl. Extract with ethyl acetate (5×200 ml). Combine the organic layers, dry over Na2SO4. Filter and concentrate to provide 3-amino-thiophene-2-carboxylic acid (5.84 g, 82%) as a white powder, which was used immediately for the next step. MS (ES+): 144 (M+H); (ES−): 142 (M−H).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([O-:11])=[O:10].Cl>CO>[NH2:3][C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mmol
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (5×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.